molecular formula C9H8F3NO2 B8575930 N-[2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylidene]hydroxylamine CAS No. 83163-75-1

N-[2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylidene]hydroxylamine

Cat. No. B8575930
M. Wt: 219.16 g/mol
InChI Key: GTIRHANHGLHLIQ-UHFFFAOYSA-N
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Patent
US06261738B1

Procedure details

10 g (49.0 mmol) of 2,2,2-trifluoro-1-(4-methoxyphenyl)-ethanone are dissolved in 100 ml of ethanol. To the solution are added 4.1 g (58.8 mmol) of hydroxylammonium chloride and 11.9 ml (147 mmol) of pyridine. The reaction mixture is refluxed for 4 hours, and the solvent is distilled off by a rotary evaporator. The residue is poured into 50 ml of water, and extracted with 100 ml and 50 ml of ethyl acetate. The organic phase is washed with potassium hydrogen sulfate aqueous solution, water, and brine, dried over MgSO4, and concentrated. The residue is purified by chromatography with methylene chloride, yielding 5.3 g of 2,2,2-trifluoro-1-(4-methoxyphenyl)-ethanone oxime as a white solid with a melting point of 62-80° C. The structure is confirmed by the 1H-NMR spectrum (CDCl3). δ[ppm]: 3.84 (s, 3H), 6.93(E)/6.99(Z) (d, 2H), 7.45(E)/7.55(Z) (d, 2H), 8.78 (br s, 1H). The signals are tentatively assigned to the E- and Z-conformations. The spectrum indicates the compound is a mixture of E- and Z-isomers. The ratio of the mixture is estimated to be E:Z=1:1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=O.[Cl-].[OH:16][NH3+:17].N1C=CC=CC=1>C(O)C>[F:1][C:2]([F:14])([F:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[N:17][OH:16] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(C(=O)C1=CC=C(C=C1)OC)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
11.9 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off by a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue is poured into 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml and 50 ml of ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with potassium hydrogen sulfate aqueous solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
FC(C(=NO)C1=CC=C(C=C1)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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